2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide typically involves the reaction of 4-methylpiperidine with 2-methyl-3-chloropropanehydrazide under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, like ethanol, at elevated temperatures .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Yields amines and other reduced forms.
Substitution: Results in substituted hydrazides and related compounds.
Scientific Research Applications
2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis studies.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the synthesis of biomaterials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its broad range of applications in scientific research make it a valuable compound .
Properties
IUPAC Name |
2-methyl-3-(4-methylpiperidin-1-yl)propanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-8-3-5-13(6-4-8)7-9(2)10(14)12-11/h8-9H,3-7,11H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICVNNCMNCTDDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(C)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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